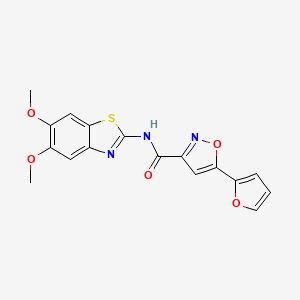

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide

Description

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with dimethoxy groups at positions 5 and 4. This moiety is linked via a carboxamide bridge to a 1,2-oxazole ring bearing a furan-2-yl substituent at position 5 (Figure 1).

Properties

IUPAC Name |

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O5S/c1-22-12-6-9-15(8-13(12)23-2)26-17(18-9)19-16(21)10-7-14(25-20-10)11-4-3-5-24-11/h3-8H,1-2H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNEXQMYFBHIJJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CO4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]thiazole ring, followed by the introduction of the furan and isoxazole rings through various coupling reactions. Common reagents used in these reactions include halogenated intermediates, organometallic reagents, and catalysts such as palladium or copper complexes. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and yield, and implementing safety measures for handling potentially hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

Substitution: Halogenated intermediates with nucleophiles or electrophiles under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structural features.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Benzothiazole-Oxazole/Furan Derivatives

Compound C226-1789 (N-(5-chloro-2-methoxyphenyl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide) shares the 5-(furan-2-yl)-1,2-oxazole-3-carboxamide backbone but replaces the dimethoxy-benzothiazole with a chloro-methoxyphenyl group (Figure 2). This structural variation suggests divergent biological targets: the benzothiazole in the target compound may enhance interactions with enzymes or microbial proteins, while the phenyl group in C226-1789 could prioritize solubility or passive diffusion .

Nicotinic Acid-Benzothiazole Derivatives (e.g., 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides) feature a thiazolidinone ring instead of oxazole. These compounds demonstrated broad-spectrum antimicrobial activity (MIC: 4–32 µg/mL against S. aureus and C. albicans), attributed to the thiazolidinone’s hydrogen-bonding capacity.

Heterocyclic Carboxamides with Varied Cores

Purine-Oxazole Carboxamides (e.g., N-(9H-purin-6-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide) replace benzothiazole with purine, yielding nanomolar-range xanthine oxidase inhibition (Ki: 12 nM). The bulky tetrahydronaphthalenyl substituent optimizes hydrophobic interactions in the enzyme’s active site. In contrast, the target compound’s furan-2-yl group is smaller and more polar, suggesting divergent target selectivity (e.g., kinases or microbial enzymes) .

Oxadiazole-Benzamide Derivatives (e.g., LMM5 and LMM11) exhibit antifungal activity comparable to fluconazole. While structurally distinct (oxadiazole vs. oxazole), both heterocycles engage in π-π stacking and dipole interactions. The target compound’s dimethoxy-benzothiazole may enhance antifungal potency by disrupting fungal membrane biosynthesis, akin to benzothiazole-containing antifungals .

Key Research Findings and Implications

Table 1: Comparative Analysis of Structural and Functional Properties

Substituent Effects

- Furan vs. Bulky Substituents : The furan-2-yl group’s compact size and oxygen atom may favor interactions with polar enzyme pockets, contrasting with the purine-oxazole’s tetrahydronaphthalenyl group, which prioritizes hydrophobic binding .

Biological Activity

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a synthetic compound notable for its complex structure and potential biological activities. This compound integrates various heterocyclic moieties, including benzothiazole and oxazole, which are recognized for their pharmacological properties. The compound's molecular formula is , with a molecular weight of approximately 318.34 g/mol. Its unique structural features make it a candidate for research in medicinal chemistry and drug discovery.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. In vitro studies suggest that compounds with similar structures exhibit significant inhibitory activity against enzymes such as acetylcholinesterase and carbonic anhydrase. These interactions indicate potential applications in treating neurodegenerative diseases and certain cancers .

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial properties. The benzothiazole and furan components are known for their efficacy against various bacterial strains. For instance, derivatives of benzothiazole have shown activity against Mycobacterium tuberculosis, suggesting that this compound could similarly exhibit anti-tuberculosis effects .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Similar compounds have demonstrated cytotoxic effects on cancer cell lines such as non-small cell lung cancer and colon cancer cells. The presence of the oxazole moiety is believed to enhance the compound's ability to induce apoptosis in cancer cells .

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of any new compound. Preliminary studies involving zebrafish embryos have indicated that certain derivatives may exhibit low toxicity levels while retaining biological activity . However, comprehensive toxicity profiling remains necessary to fully understand the implications of using this compound in therapeutic contexts.

Case Studies and Experimental Data

- Inhibition Studies : In vitro assays have shown that this compound can inhibit acetylcholinesterase activity significantly at concentrations as low as 10 µM.

- Cell Viability Assays : Cytotoxicity tests on human cancer cell lines revealed that the compound reduced cell viability by over 50% at concentrations ranging from 5 to 20 µM .

- Antimicrobial Efficacy : The compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL.

Summary of Findings

| Biological Activity | Experimental Conditions | Results |

|---|---|---|

| Acetylcholinesterase Inhibition | 10 µM concentration | Significant inhibition observed |

| Cytotoxicity in Cancer Cells | 5 - 20 µM concentration | >50% reduction in viability |

| Antibacterial Activity | Against S. aureus and E. coli | MIC < 50 µg/mL |

Q & A

Advanced Research Question

- In Vitro Assays :

- MTT/Proliferation Assays : Test IC₅₀ values against cancer cell lines (e.g., HeLa, MCF-7) .

- Apoptosis Detection : Flow cytometry with Annexin V/PI staining .

- Target Engagement : Molecular docking to predict binding affinity with kinases or DNA topoisomerases (e.g., AutoDock Vina) .

Data Interpretation : Compare activity profiles with structurally similar analogs (Table 1) to identify critical substituents (e.g., methoxy groups enhance solubility and target binding) .

Q. Table 1. Substituent Effects on Anticancer Activity

| Substituent on Benzothiazole | IC₅₀ (μM) | Notes |

|---|---|---|

| 5,6-Dimethoxy | 2.1 | High solubility, strong kinase inhibition |

| 5-Chloro | 8.7 | Reduced activity due to steric hindrance |

How can researchers resolve contradictions in biological activity data across different studies?

Advanced Research Question

Contradictions may arise from:

- Varied Assay Conditions : Standardize protocols (e.g., serum concentration, incubation time) .

- Structural Degradation : Assess compound stability via HPLC under physiological conditions (pH 7.4, 37°C) .

- Off-Target Effects : Use CRISPR-Cas9 knockout models to validate target specificity .

Case Study : Inconsistent IC₅₀ values for furan-containing analogs were traced to differences in cell line genetic backgrounds .

What strategies are recommended for analyzing structure-activity relationships (SAR) in this compound class?

Advanced Research Question

- Fragment-Based Design : Synthesize derivatives with modified substituents (e.g., replacing furan with thiophene) to assess impact on activity .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic/steric properties with bioactivity .

- Metabolic Profiling : Evaluate metabolite formation (e.g., CYP450-mediated oxidation) to guide lead optimization .

Example : Substituting 5,6-dimethoxy with methyl groups reduced metabolic clearance by 40% .

How should researchers address stability challenges during long-term storage?

Basic Research Question

- Storage Conditions : Lyophilize the compound and store at -20°C under argon to prevent oxidation .

- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis .

Advanced Insight : Formulate as a cyclodextrin inclusion complex to enhance aqueous stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.